Chemical structure and properties of 3-Bromoquinoline-6-carbaldehyde
Chemical structure and properties of 3-Bromoquinoline-6-carbaldehyde
An In-depth Technical Guide to 3-Bromoquinoline-6-carbaldehyde
Foreword: As a key heterocyclic scaffold, the quinoline nucleus is a cornerstone in medicinal chemistry and materials science. The strategic introduction of functional groups onto this core structure unlocks vast potential for molecular exploration and the development of novel agents. This guide focuses on 3-Bromoquinoline-6-carbaldehyde, a bifunctional building block whose unique electronic and steric properties make it a valuable intermediate in synthetic chemistry. We will dissect its core characteristics, reactivity, and potential applications, providing researchers with the foundational knowledge required for its effective utilization.
Molecular Identity and Core Structure
3-Bromoquinoline-6-carbaldehyde is a substituted quinoline derivative. The quinoline ring system is a fused aromatic heterocycle composed of a benzene ring and a pyridine ring. In this specific molecule, a bromine atom is substituted at the 3-position of the pyridine ring, and a carbaldehyde (formyl) group is attached at the 6-position of the benzene ring.
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IUPAC Name: 3-bromoquinoline-6-carbaldehyde
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CAS Number: 860757-84-2[1]
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Molecular Weight: 236.07 g/mol [1]
The presence of the electron-withdrawing bromine atom and the aldehyde group significantly influences the electronic properties of the quinoline core, while the nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and a site for potential coordination.
Physicochemical and Handling Properties
A clear understanding of the physical properties and stability of a compound is paramount for its proper handling, storage, and application in chemical reactions.
| Property | Value / Description | Source(s) |
| Physical Form | Solid | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Store at 4°C under a nitrogen atmosphere. Keep in a dry, cool, and well-ventilated place. | [1][3] |
| Incompatible Materials | Strong oxidizing agents | [3] |
Causality in Storage: The recommendation to store under an inert atmosphere (nitrogen) at a reduced temperature (4°C) is driven by the aldehyde functionality. Aldehydes are susceptible to oxidation, which would convert the -CHO group to a carboxylic acid (-COOH), altering the compound's reactivity and purity. The inert atmosphere displaces oxygen, mitigating this degradation pathway.
Spectroscopic Characterization Framework
While a comprehensive public database of spectra for this specific molecule is limited, its structure allows for the confident prediction of characteristic spectroscopic signatures. These predictions are based on established principles of NMR, IR, and Mass Spectrometry and data from analogous quinoline structures.[4]
| Technique | Expected Observations |
| ¹H NMR | - A distinct singlet for the aldehyde proton (-CHO) in the downfield region (δ 9.5-10.5 ppm).- A series of aromatic protons on the quinoline core, with chemical shifts and coupling constants characteristic of the substitution pattern. The protons at positions 2 and 4 will appear as distinct singlets or doublets, influenced by the bromine at C3. Protons on the benzene ring (C5, C7, C8) will show characteristic aromatic coupling patterns. |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon in the highly deshielded region (δ 190-200 ppm).- Signals for the nine aromatic carbons of the quinoline ring. The carbon bearing the bromine (C3) will be shifted, and its signal may be influenced by the quadrupole moment of the bromine atom. |
| IR Spectroscopy | - A strong, sharp absorption band for the C=O stretch of the aldehyde group, typically around 1690-1715 cm⁻¹.- Aromatic C-H stretching vibrations above 3000 cm⁻¹.- Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) and/or protonated molecule ([M+H]⁺) will show a characteristic isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units. |
Exemplary Protocol: NMR Sample Preparation
A robust and reproducible protocol is essential for acquiring high-quality data.
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Analyte Preparation: Accurately weigh 5-10 mg of 3-Bromoquinoline-6-carbaldehyde.
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Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a common first choice for many organic molecules, while DMSO-d₆ is used for compounds with lower solubility in chloroform.
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Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
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Analysis: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, a greater number of scans is necessary due to the low natural abundance of the ¹³C isotope.[4]
Reactivity and Synthetic Potential
3-Bromoquinoline-6-carbaldehyde is a bifunctional molecule, offering two distinct and orthogonal sites for chemical modification. This dual reactivity is the cornerstone of its utility as a synthetic intermediate.
A. Transformations of the Aldehyde Group
The carbaldehyde at the C-6 position is a versatile functional group that can undergo a wide array of classical organic reactions:
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Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard or organolithium reagents) yields secondary alcohols.
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Wittig Reaction: Olefination with phosphorus ylides converts the aldehyde into an alkene, enabling carbon chain extension.
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Reductive Amination: A two-step or one-pot reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new C-N bond, providing access to substituted aminoquinolines.
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Condensation Reactions: Can act as an electrophile in aldol or Knoevenagel condensations.
B. Reactions at the C-Br Bond
The bromine atom at the C-3 position is an ideal handle for modern cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
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Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters introduces new aryl or vinyl substituents at the C-3 position. This is a highly reliable method for building molecular complexity.[5]
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines allows for the synthesis of 3-aminoquinoline derivatives, a common scaffold in pharmacologically active molecules.[5]
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Sonogashira Coupling: Copper- and palladium-catalyzed reaction with terminal alkynes introduces an alkynyl group, useful for creating rigid, linear extensions to the molecular framework.
The strategic separation of these reactive sites allows for stepwise, selective functionalization, making this compound a powerful tool for building diverse molecular libraries.
Caption: Dual reactivity pathways of 3-Bromoquinoline-6-carbaldehyde.
Applications in Drug Discovery and Materials Science
The quinoline scaffold is prevalent in a multitude of FDA-approved drugs. Bromo-substituted quinolines, in particular, serve as crucial intermediates for creating analogues of existing drugs or discovering new chemical entities.[6]
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Medicinal Chemistry: The ability to independently functionalize the C-3 and C-6 positions allows for the systematic exploration of structure-activity relationships (SAR). For example, one could attach various aryl groups at C-3 via Suzuki coupling to probe interactions with a protein's hydrophobic pocket, while simultaneously modifying the C-6 position to enhance solubility or metabolic stability. This makes it a valuable building block for developing agents targeting cancer, inflammation, or infectious diseases.[6]
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Materials Science: Quinoline derivatives can be used to construct fluorescent probes and organic dyes.[6] The extended π-system of the quinoline core, which can be further modulated through cross-coupling reactions, is conducive to creating materials with interesting photophysical properties for applications in organic light-emitting diodes (OLEDs) or chemical sensors.
Safety and Handling Protocol
As with any laboratory chemical, proper safety precautions are mandatory.
GHS Hazard Statements:
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H302: Harmful if swallowed.[1]
Recommended Safety Procedures:
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Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[3][8]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety goggles or a face shield.[3][9]
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[3][7]
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First Aid (Eyes): Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][9]
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First Aid (Skin): Wash off immediately with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[7][9]
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First Aid (Ingestion): Do NOT induce vomiting. Call a physician or poison control center immediately.[3][9]
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First Aid (Inhalation): Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]
Exemplary Experimental Workflow: Suzuki-Miyaura Coupling
To illustrate the practical application of this building block, the following section details a generalized, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol:
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Reagent Preparation (The "Why"): In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 3-Bromoquinoline-6-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).
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Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable bromoquinoline starting material. The palladium catalyst is the heart of the reaction, facilitating the catalytic cycle. The base is essential for the transmetalation step of the cycle. The entire setup must be under an inert atmosphere because the Pd(0) catalyst is oxygen-sensitive.
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Solvent Addition (The "Why"): Add a suitable solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol. The solvent must be degassed (e.g., by sparging with argon for 15-20 minutes) prior to addition.
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Causality: The solvent choice is critical for solubilizing all reactants. A mixture including water is often necessary to dissolve the inorganic base. Degassing removes dissolved oxygen, which can oxidize and deactivate the palladium catalyst, leading to low yields.
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Reaction Execution (The "Why"): Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Causality: The heat provides the necessary activation energy for the reaction to proceed at a reasonable rate. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential byproduct formation from prolonged heating.
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Workup (The "Why"): After completion, cool the reaction to room temperature. Add water and an organic solvent like ethyl acetate. Separate the organic and aqueous layers. Extract the aqueous layer 2-3 times with the organic solvent.
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Causality: The workup removes the inorganic base and other water-soluble byproducts. Repeated extraction ensures maximum recovery of the desired organic product.
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Purification (The "Why"): Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel.
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Causality: The brine wash removes residual water. The drying agent removes all traces of water, which can interfere with purification. Column chromatography separates the desired product from the catalyst residue, excess boronic acid, and any non-polar byproducts.
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References
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Fisher Scientific. SAFETY DATA SHEET - 3-Bromoquinoline (Sept 2023). [Link][9]
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The Royal Society of Chemistry. Supporting information. [Link][10]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Bromoquinoline-3-carbaldehyde|Research Chemical [benchchem.com]
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